
10-デバッグ塩酸塩
概要
説明
Akt阻害剤Xは、プロテインキナーゼBとしても知られるセリン/スレオニンキナーゼAktを標的とする低分子阻害剤です。Aktは、細胞の成長、増殖、生存、代謝を調節する上で重要な役割を果たす、ホスホイノシチド3キナーゼ(PI3K)シグナル伝達経路の重要な構成要素です。 Aktシグナル伝達の調節不全は、さまざまな癌によく見られるため、Akt阻害剤は腫瘍学において貴重な治療薬となっています .
2. 製法
合成経路と反応条件: Akt阻害剤Xの合成は、通常、重要な中間体の形成と最終的なカップリング反応を含む、複数のステップを必要とします。 一般的な合成経路の1つは、フェニル尿素またはフェニルアミドの足場を使用し、さまざまな化学反応を通じて修飾することで、所望の阻害剤構造を達成します . 反応条件には、通常、有機溶媒、触媒、特定の温度と圧力の設定が含まれ、収率と純度を最適化します。
工業的生産方法: Akt阻害剤Xの工業的生産には、ラボでの合成を大規模にスケールアップし、一貫性と品質を確保することが含まれます。 このプロセスには、厳格な品質管理対策、結晶化またはクロマトグラフィーなどの精製ステップ、および最終製品が規制基準を満たすことを保証するためのGMP(医薬品製造管理基準)への準拠が含まれます .
3. 化学反応解析
反応の種類: Akt阻害剤Xは、次のいくつかの種類の化学反応を受けます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、通常、酸素原子を除去したり、水素原子を添加したりします。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、その他の還元剤。
形成される主要な生成物: これらの反応から形成される主要な生成物は、Akt阻害剤Xに存在する特定の官能基と使用される試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生じさせる可能性があり、一方、還元は脱酸素化化合物を生じさせる可能性があります .
4. 科学研究への応用
Akt阻害剤Xは、次のものを含む、幅広い科学研究への応用があります。
科学的研究の応用
Cancer Therapy Applications
Mechanism of Action:
10-DEBC inhibits Akt/PKB activity, leading to the suppression of downstream signaling pathways such as mTOR and p70 S6 kinase, which are critical for cell growth and survival. This inhibition can induce apoptosis in cancer cells.
Case Studies:
- Rhabdomyosarcoma: In vitro studies have shown that 10-DEBC induces apoptosis in rhabdomyosarcoma cells with an IC50 ranging from 2 to 6 μM. This suggests its potential as a therapeutic agent in treating this aggressive cancer type .
- Glioblastoma: Recent research indicates that 10-DEBC enhances the cytotoxic effects of menadione and ascorbic acid on glioblastoma cells (U251). The compound increases oxidative stress and autophagic flux, leading to enhanced cell death in combination therapies .
Infectious Disease Treatment
Targeting Mycobacterium abscessus:
10-DEBC has shown promise against Mycobacterium abscessus, a pathogen known for its resistance to conventional antimicrobial therapies. Studies have demonstrated that 10-DEBC effectively inhibits the growth of both wild-type and clarithromycin-resistant strains of M. abscessus without causing cytotoxicity to human macrophages .
In Vitro Efficacy:
- The compound operates effectively under anaerobic conditions and can penetrate biofilms, which are often associated with chronic infections. Its efficacy was assessed using a surrogate caseum binding assay, yielding an IC50 of approximately 5.8 μg/mL against intracellular M. abscessus .
Research Applications
Signal Pathway Studies:
10-DEBC is utilized in research to dissect the roles of the Akt signaling pathway in various biological contexts. By inhibiting Akt activity, researchers can better understand the implications of this pathway in diseases such as cancer and metabolic disorders.
Combination Therapies:
The compound's ability to enhance the effects of other treatments (e.g., menadione and ascorbic acid) highlights its potential role in developing combination therapies aimed at increasing treatment efficacy against resistant cancer types .
Data Summary Table
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cancer Therapy | Inhibition of Akt/PKB signaling | Induces apoptosis in rhabdomyosarcoma cells; enhances glioblastoma treatment efficacy |
Infectious Diseases | Inhibits growth of M. abscessus | Effective against resistant strains; non-toxic to human macrophages |
Research Applications | Dissects Akt signaling roles | Enhances understanding of cancer biology; aids in developing combination therapies |
作用機序
Akt阻害剤Xは、Aktキナーゼの活性部位に結合することでその効果を発揮し、その活性化と下流標的のリン酸化を阻害します。 この阻害は、PI3K/Akt/哺乳類ラパマイシン標的タンパク質(mTOR)シグナル伝達経路を破壊し、細胞増殖の抑制、アポトーシスの増加、腫瘍成長の減少につながります . Akt阻害剤Xの分子標的は、Aktのプレクストリンホモロジー領域とキナーゼ領域であり、これらはAktの活性化と機能に不可欠です .
6. 類似の化合物との比較
Akt阻害剤Xは、次のものなどの他の類似の化合物と比較できます。
ミラセルチブ(ARQ 092): プレクストリンホモロジー領域介在性膜へのAktの動員を妨げるアロステリック阻害剤.
MK-2206: キナーゼの別の部位に結合してAktの活性化を阻害する別のアロステリック阻害剤.
カピバセルチブ(AZD5363): Aktのキナーゼ領域を標的とするATP競合阻害剤であり、さまざまな癌の臨床試験で有効性が示されています.
独自性: Akt阻害剤Xは、Aktキナーゼに対するその特異的な結合親和性と選択性に独自性があり、PI3K/Aktシグナル伝達経路の研究と標的癌療法の開発のための貴重なツールとなっています .
類似の化合物のリスト:
- ミラセルチブ(ARQ 092)
- MK-2206
- カピバセルチブ(AZD5363)
- イパタセルチブ
- アフレセルチブ
生化学分析
Biochemical Properties
10-Debc hydrochloride inhibits the Insulin-like Growth Factor 1 (IGF-1) stimulated phosphorylation and activation of Akt . This suppression leads to the downstream inhibition of mTOR, p70 S6 kinase, and S6 ribosomal protein . It does not show any activity at PDK1, SGK1, or PI 3-kinase .
Cellular Effects
10-Debc hydrochloride has been shown to inhibit cell growth and induce apoptosis in rhabdomyosarcoma cells . It significantly inhibits the growth of wild-type Mycobacterium abscessus and clinical isolates . It does not have cytotoxicity in the infected macrophages .
Molecular Mechanism
The molecular mechanism of 10-Debc hydrochloride involves the inhibition of Akt, a serine/threonine kinase. Akt phosphorylates and inactivates components of the apoptotic mechanism, including Caspase 9 and BCL2-associated agonist of cell death (BAD) .
Metabolic Pathways
10-Debc hydrochloride acts on the Akt pathway, affecting downstream targets such as mTOR, p70 S6 kinase, and S6 ribosomal protein
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Akt inhibitor X typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of a phenylurea or phenylamide scaffold, which is then modified through various chemical reactions to achieve the desired inhibitor structure . Reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: Industrial production of Akt inhibitor X involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes rigorous quality control measures, purification steps such as crystallization or chromatography, and adherence to Good Manufacturing Practices (GMP) to ensure the final product meets regulatory standards .
化学反応の分析
Types of Reactions: Akt inhibitor X undergoes several types of chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in Akt inhibitor X and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
類似化合物との比較
- Miransertib (ARQ 092)
- MK-2206
- Capivasertib (AZD5363)
- Ipatasertib
- Afuresertib
生物活性
10-DEBC hydrochloride, chemically known as 10-[4'-(N,N-Diethylamino)butyl]-2-chlorophenoxazine hydrochloride, is a selective inhibitor of the Akt/PKB signaling pathway. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and infectious disease contexts. Its biological activity primarily revolves around inhibiting cell growth and inducing apoptosis in various cancer cell lines, as well as exhibiting antimicrobial properties against Mycobacterium abscessus.
10-DEBC hydrochloride functions by selectively inhibiting the phosphorylation and activation of Akt (Protein Kinase B), a key regulator in the PI3K/Akt/mTOR signaling pathway. The complete inhibition of Akt occurs at a concentration of approximately 2.5 μM, leading to the suppression of downstream targets such as mTOR, p70 S6 kinase, and S6 ribosomal protein. Notably, it shows no activity against PDK1, SGK1, or PI3-kinase .
Anticancer Properties
The compound has demonstrated significant anticancer activity:
- Cell Growth Inhibition : Exhibits an IC50 of approximately 2-6 μM in various cancer cell lines, including rhabdomyosarcoma cells .
- Induction of Apoptosis : 10-DEBC induces apoptosis through mechanisms involving the inhibition of pro-survival signals mediated by Akt .
Antimicrobial Activity
Recent studies have highlighted the efficacy of 10-DEBC against Mycobacterium abscessus:
- Inhibition Against M. abscessus : The minimum inhibitory concentration (MIC) for M. abscessus was found to be 3.006 μg/mL in MH broth and 5.81 μg/mL in 7H9 broth. The MIC90 values were reported as 4.766 μg/mL and 9.53 μg/mL respectively .
- Effectiveness Against Resistant Strains : 10-DEBC has shown comparable effectiveness against both clarithromycin-sensitive and -resistant strains of M. abscessus, indicating its potential as a treatment option for drug-resistant infections .
Summary of Biological Activity
Activity Type | Details |
---|---|
Akt Inhibition | Complete inhibition at 2.5 μM |
IC50 (Cancer Cells) | ~2-6 μM (varies by cell type) |
Antimicrobial MIC | 3.006 μg/mL (MH broth), 5.81 μg/mL (7H9 broth) |
MIC90 for M. abscessus | 4.766 μg/mL (MH broth), 9.53 μg/mL (7H9 broth) |
Case Study: Efficacy Against M. abscessus
A study published in January 2022 explored the efficacy of 10-DEBC against clinical isolates of M. abscessus:
- In Vitro Analysis : The compound inhibited the growth of both wild-type and clarithromycin-resistant strains without cytotoxic effects on human macrophages .
- Intracellular Activity : In human embryonic cell-derived macrophages (iMACs), 10-DEBC exhibited an IC50 of 5.8 μg/mL, demonstrating its ability to penetrate and act within infected cells .
Additional Observations
In another investigation focusing on its effects on cancer cells:
- Reactive Oxygen Species Production : In U251 glioblastoma cells treated with cisplatin, 10-DEBC significantly induced reactive oxygen species production while neutralizing the anti-apoptotic effects of metformin .
- Phosphorylation Effects : The compound inhibited Akt phosphorylation by approximately 40% without affecting total Akt protein levels, suggesting a targeted mechanism that may enhance therapeutic strategies when combined with other treatments .
特性
IUPAC Name |
4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKSJUIYYCQZEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587887 | |
Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201788-90-1 | |
Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。